2-Chlorocinnamoyl chloride (CAS 35086-82-9) is an ortho-halogenated α,β-unsaturated acyl chloride utilized as an electrophilic building block in organic synthesis and combinatorial chemistry [1]. Presenting as a moisture-sensitive crystalline solid or liquid depending on ambient conditions (MP 37-38 °C), it is procured for its utility in nucleophilic acyl substitutions, amidations, and the generation of diverse chemical libraries [2]. The defining structural feature of this compound is the ortho-chloro substituent on the aromatic ring, which alters the electronic and steric environment of the conjugated cinnamoyl system. This modification exerts an inductive electron-withdrawing effect (-I), destabilizing the transition state and enhancing the electrophilicity of the carbonyl carbon compared to standard, unsubstituted cinnamoyl derivatives [3]. Consequently, it serves as a precursor for synthesizing functional materials, cross-linked biopolymers, and targeted pharmaceuticals, including specific anticonvulsant oxime derivatives where precise regiochemical parameters are required [4].
Substituting 2-chlorocinnamoyl chloride with unsubstituted cinnamoyl chloride or para-halogenated analogs alters reaction kinetics and downstream application efficacy. In procurement and process design, the ortho-chloro group provides an inductive electron-withdrawing effect that lowers the activation energy for nucleophilic attack by weak nucleophiles [1]. If unsubstituted cinnamoyl chloride is used, the enhanced resonance stabilization reduces carbonyl electrophilicity, leading to slower acylation rates and requiring harsher conditions that can degrade sensitive substrates like biopolymers (e.g., hyaluronic acid) [2]. Furthermore, in pharmaceutical library synthesis, replacing the ortho-chloro moiety with a 4-chloro or unsubstituted phenyl ring alters the steric shielding and electronic binding profile of the resulting amides or esters, resulting in a loss of target receptor affinity in specific neuro-pharmaceuticals [3].
The ortho-chloro substituent in 2-chlorocinnamoyl chloride exerts an inductive electron-withdrawing effect that destabilizes the transition state, enhancing the electrophilicity of the acyl carbon compared to unsubstituted baselines. In the acylation of complex biopolymers, such as the synthesis of acrylated hyaluronic acid (HA), reactive acyl chlorides are required to achieve functionalization without coupling agents [1]. 2-Chlorocinnamoyl chloride enables esterification of primary hydroxyls, whereas unsubstituted cinnamoyl chloride exhibits slower reaction kinetics due to higher resonance stabilization from the conjugated vinyl and phenyl groups, yielding lower degrees of substitution under identical mild conditions (0-5 °C, pH 8-9) [2].
| Evidence Dimension | Acylation rate and degree of substitution |
| Target Compound Data | Rapid esterification under mild aqueous conditions (0-5 °C) |
| Comparator Or Baseline | Unsubstituted cinnamoyl chloride (slower kinetics, lower yield without coupling agents) |
| Quantified Difference | Accelerated nucleophilic attack due to lowered LUMO energy |
| Conditions | Aqueous biopolymer functionalization (pH 8-9) |
Procuring the ortho-chloro derivative allows chemists to acylate sterically hindered or sensitive polymeric nucleophiles under mild conditions, improving overall process yield.
In Lewis acid-mediated reactions, the ortho-chloro group provides steric and electronic directing effects absent in para-substituted or unsubstituted analogs. During the Friedel-Crafts-like acylation of trimethylvinyl silane in the presence of AlCl3, 2-chlorocinnamoyl chloride undergoes cyclization to yield specific 2-cyclopentenone derivatives (achieving a 42% yield at 70 °C) [1]. The ortho-halogen creates a steric environment that influences the conformation of the intermediate carbocation, guiding the regioselectivity of the ring closure. Substituting with 4-chlorocinnamoyl chloride removes this ortho-steric hindrance, leading to altered product distributions and increased linear byproducts[2].
| Evidence Dimension | Cyclization yield and regioselectivity |
| Target Compound Data | 42% yield of targeted cyclopentenone at 70 °C |
| Comparator Or Baseline | Para-substituted or unsubstituted analogs (lack ortho-directing steric effects) |
| Quantified Difference | Specific formation of ortho-halogenated cyclic intermediates |
| Conditions | AlCl3-mediated reaction with trimethylvinyl silane |
For fine chemical manufacturing, the ortho-chloro group is essential for directing complex ring-closing cascades that would otherwise fail or yield complex mixtures.
The ortho-chloro modification is a strict requirement for specific neuro-pharmaceutical applications. In the synthesis of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime derivatives targeting 5-HT2 and GABAA receptors, the incorporation of chlorinated cinnamoyl moieties governs in vivo efficacy [1]. Compounds synthesized from chlorocinnamoyl chlorides prevented animal death in maximal electroshock seizure (MES) tests at doses of 10-20 mg/kg, a performance metric tied to the halogenated cinnamoyl pharmacophore. In contrast, unsubstituted cinnamoyl oxime derivatives exhibit inferior seizure protection at equivalent doses [2].
| Evidence Dimension | In vivo anticonvulsant efficacy (MES test) |
| Target Compound Data | Complete seizure prevention at 10-20 mg/kg (chlorinated derivatives) |
| Comparator Or Baseline | Unsubstituted cinnamoyl oxime derivatives (inferior seizure protection) |
| Quantified Difference | Complete vs. incomplete prevention of MES-induced mortality |
| Conditions | In vivo maximal electroshock seizure (MES) test in animal models |
For pharmaceutical procurement, this demonstrates that the ortho-chloro substituent is an irreplaceable pharmacophore element, not just a synthetic handle.
2-Chlorocinnamoyl chloride is the direct acylating agent required for synthesizing hexahydrodibenzo[b,d]furan-1(2H)-one oxime derivatives. Its specific ortho-chloro substitution pattern is necessary to ensure high binding affinity to 5-HT2 and GABAA receptors, directly translating to in vivo efficacy[1].
Due to its enhanced electrophilicity driven by the inductive effect of the ortho-chlorine, this compound is an effective reagent for acylating sensitive biopolymers like hyaluronic acid. It enables rapid esterification without requiring harsh thermal conditions or coupling agents [2].
In fine chemical synthesis, it is selected over standard acyl chlorides for Friedel-Crafts-like acylations with vinyl silanes. Its unique ortho-steric profile directs regioselective ring closures, providing reliable access to specialized 2-cyclopentenone building blocks [3].
Corrosive